(r)-Mandelic acid

Catalog No.
S534485
CAS No.
611-71-2
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-Mandelic acid

CAS Number

611-71-2

Product Name

(r)-Mandelic acid

IUPAC Name

(R)-2-hydroxy-2-phenylacetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-N

SMILES

O=C(O)[C@H](O)C1=CC=CC=C1

Solubility

110000 mg/L (at 25 °C)

Synonyms

Mandelic acid, (R)-; Mandelic acid, D-; D-2-Phenylglycolic acid;

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)O

Description

The exact mass of the compound (r)-Mandelic acid is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 110000 mg/l (at 25 °c). It belongs to the ontological category of mandelic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Resolving Agent

Due to its chirality, (R)-(-)-mandelic acid can be used to separate racemic mixtures (mixtures containing equal amounts of left-handed and right-handed molecules) into their individual enantiomers (mirror image molecules). This separation is crucial in various research areas, including drug discovery and development. Enantiomers can have vastly different biological properties, and isolating the desired enantiomer is often essential for effective drug action.

Pharmaceutical Synthesis

(R)-(-)-Mandelic acid serves as a valuable building block in the synthesis of various pharmaceutical drugs, including antibiotics like penicillin and cephalosporin. Its chiral nature allows for the creation of specific enantiomers required for the desired drug activity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.6

Exact Mass

152.0473

Appearance

Solid powder

Melting Point

119 °C
123.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PPL7YW1M9W

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 156 of 167 companies with hazard statement code(s):;
H318 (92.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

611-71-2

Wikipedia

(R)-(-)-Mandelic acid

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Deng X, Li W, Ding G, Chen X. Enantioselective separation of RS-mandelic acid using β-cyclodextrin modified Fe(3)O(4)@SiO(2)/Au microspheres. Analyst. 2018 May 29;143(11):2665-2673. doi: 10.1039/c8an00427g. PubMed PMID: 29761177.
2: Deshmukh DG, Bangal MN, Patekar MR, Medhane VJ, Mathad VT. Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegron, an Antimuscarinic Agent. Acta Chim Slov. 2018 Mar;65(1):239-245. PubMed PMID: 29562093.
3: Martínková L, Křen V. Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Appl Microbiol Biotechnol. 2018 May;102(9):3893-3900. doi: 10.1007/s00253-018-8894-8. Epub 2018 Mar 10. Review. PubMed PMID: 29525852.
4: Duffin RN, Blair VL, Kedzierski L, Andrews PC. Comparative stability, toxicity and anti-leishmanial activity of triphenyl antimony(v) and bismuth(v) α-hydroxy carboxylato complexes. Dalton Trans. 2018 Jan 15;47(3):971-980. doi: 10.1039/c7dt04171c. PubMed PMID: 29260831.
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7: Zhang XH, Liu ZQ, Xue YP, Wang YS, Yang B, Zheng YG. Production of R-Mandelic Acid Using Nitrilase from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine. Appl Biochem Biotechnol. 2018 Mar;184(3):1024-1035. doi: 10.1007/s12010-017-2604-3. Epub 2017 Sep 22. PubMed PMID: 28936681.
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11: Bearne SL, St Maurice M. A Paradigm for CH Bond Cleavage: Structural and Functional Aspects of Transition State Stabilization by Mandelate Racemase. Adv Protein Chem Struct Biol. 2017;109:113-160. doi: 10.1016/bs.apcsb.2017.04.007. Epub 2017 Jun 9. Review. PubMed PMID: 28683916.
12: Borazjani M, Mehdinia A, Jabbari A. Betamethasone-based chiral electrochemical sensor coupled to chemometric methods for determination of mandelic acid enantiomers. J Mol Recognit. 2017 Dec;30(12). doi: 10.1002/jmr.2653. Epub 2017 Jul 4. PubMed PMID: 28675615.
13: Flieger J, Feder-Kubis J, Tatarczak-Michalewska M, Płazińska A, Madejska A, Swatko-Ossor M. Natural terpene derivatives as new structural task-specific ionic liquids to enhance the enantiorecognition of acidic enantiomers on teicoplanin-based stationary phase by high-performance liquid chromatography. J Sep Sci. 2017 Jun;40(11):2374-2381. doi: 10.1002/jssc.201700197. Epub 2017 May 8. PubMed PMID: 28426156.
14: Chen X, Yang C, Wang P, Zhang X, Bao B, Li D, Shi R. Stereoselective biotransformation of racemic mandelic acid using immobilized laccase and (S)-mandelate dehydrogenase. Bioresour Bioprocess. 2017;4(1):2. doi: 10.1186/s40643-016-0135-3. Epub 2017 Jan 3. PubMed PMID: 28133593; PubMed Central PMCID: PMC5236080.
15: Vitali L, Gonçalves S, Rodrigues V, Fávere VT, Micke GA. Development of a fast method for simultaneous determination of hippuric acid, mandelic acid, and creatinine in urine by capillary zone electrophoresis using polymer multilayer-coated capillary. Anal Bioanal Chem. 2017 Mar;409(7):1943-1950. doi: 10.1007/s00216-016-0142-4. Epub 2016 Dec 17. PubMed PMID: 27988799.
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17: Sun Y, Mei Y, Quan J, Xiao X, Zhang L, Tian D, Li H. The macroscopic wettable surface: fabricated by calix[4]arene-based host-guest interaction and chiral discrimination of glucose. Chem Commun (Camb). 2016 Dec 13;52(100):14416-14418. Erratum in: Chem Commun (Camb). 2017 Jan 16;53(5):984. PubMed PMID: 27901133.
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19: Yutthalekha T, Wattanakit C, Lapeyre V, Nokbin S, Warakulwit C, Limtrakul J, Kuhn A. Asymmetric synthesis using chiral-encoded metal. Nat Commun. 2016 Aug 26;7:12678. doi: 10.1038/ncomms12678. PubMed PMID: 27562028; PubMed Central PMCID: PMC5007459.
20: Yang C, Ye L, Gu J, Yang X, Li A, Yu H. Directed evolution of mandelate racemase by a novel high-throughput screening method. Appl Microbiol Biotechnol. 2017 Feb;101(3):1063-1072. doi: 10.1007/s00253-016-7790-3. Epub 2016 Aug 24. PubMed PMID: 27557723.

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